Home > Products > Screening Compounds P8520 > L-AP4 monohydrate
L-AP4 monohydrate -

L-AP4 monohydrate

Catalog Number: EVT-8275974
CAS Number:
Molecular Formula: C4H12NO6P
Molecular Weight: 201.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-AP4 monohydrate, also known as L-APB monohydrate, is a potent and selective agonist for group III metabotropic glutamate receptors. It plays a significant role in modulating neurotransmission in the central nervous system. The compound is primarily utilized in research settings to explore the functions and therapeutic potentials of metabotropic glutamate receptors, particularly in relation to neurological disorders.

Source

L-AP4 monohydrate can be synthesized from commercially available precursors or derived through multi-step chemical processes. It is available for purchase from various chemical suppliers, including MedChemExpress, which offers it with a purity of ≥99% .

Classification

L-AP4 monohydrate belongs to the class of metabotropic glutamate receptor agonists, specifically targeting group III receptors. These receptors are G protein-coupled receptors involved in various physiological processes, including synaptic transmission and neuroprotection.

Synthesis Analysis

Methods

The synthesis of L-AP4 monohydrate involves several steps, typically beginning with readily available starting materials. A common synthetic route includes:

  1. Starting Material: The synthesis often begins with a phenolic compound or an appropriate carboxylic acid derivative.
  2. Reagents: Key reagents may include anhydrous solvents such as tetrahydrofuran and catalysts like p-toluenesulfonic acid.
  3. Reaction Conditions: The reaction is usually performed under inert atmosphere conditions (e.g., nitrogen) at controlled temperatures, often involving refluxing for extended periods.
  4. Purification: Post-reaction, the crude product is purified using techniques such as column chromatography to isolate the desired compound with high purity.
Molecular Structure Analysis

Structure

L-AP4 monohydrate has a complex molecular structure characterized by:

  • Molecular Formula: C7_{7}H10_{10}N2_{2}O4_{4}·H2_{2}O
  • Molecular Weight: Approximately 178.17 g/mol (without water)

The structural configuration includes functional groups that facilitate its interaction with metabotropic glutamate receptors.

Data

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding conformation and interactions at the receptor level.

Chemical Reactions Analysis

Reactions

L-AP4 monohydrate primarily undergoes receptor-mediated reactions where it acts as an agonist at group III metabotropic glutamate receptors.

  1. Binding Affinity: The compound shows varying affinities across different receptor subtypes:
    • Effective concentration (EC50) values are reported as 0.13 μM for mGluR4, 0.29 μM for mGluR8, 1.0 μM for mGluR6, and 249 μM for mGluR7 .
  2. Mechanistic Studies: In vitro studies often employ L-AP4 to investigate synaptic modulation and neurotransmitter release mechanisms.

Technical details regarding its reactivity include its stability under physiological conditions and interactions with other ligands or antagonists during pharmacological assays .

Mechanism of Action

Process

L-AP4 functions as an agonist by binding to metabotropic glutamate receptors, leading to:

  1. Activation of G Proteins: Upon binding, the receptor undergoes a conformational change that activates associated G proteins.
  2. Intracellular Signaling: This activation triggers downstream signaling pathways that modulate neuronal excitability and synaptic transmission.
  3. Physiological Effects: The resultant effects can include inhibition of neurotransmitter release and modulation of synaptic plasticity.

Data from pharmacological studies indicate that L-AP4's action can significantly influence both excitatory and inhibitory signaling within neural circuits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in water and various organic solvents, facilitating its use in biological assays.

Chemical Properties

Relevant analyses include spectroscopic methods (NMR, IR) to confirm purity and structural integrity .

Applications

L-AP4 monohydrate is primarily used in scientific research focused on:

  1. Neuroscience Studies: Investigating the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
  2. Pharmacological Research: Developing potential therapeutic agents for neurological disorders such as schizophrenia, anxiety, and depression by targeting glutamatergic systems.
  3. Radioligand Development: Serving as a reference compound in the development of radiolabeled ligands for imaging studies using positron emission tomography .

The compound's specificity for group III metabotropic glutamate receptors makes it a valuable tool in elucidating receptor functions and exploring novel therapeutic avenues in neuropharmacology.

Pharmacodynamic Mechanisms of L-AP4 Monohydrate in Metabotropic Glutamate Receptor Modulation

Selective Agonism at Group III Metabotropic Glutamate Receptor Subtypes: Receptor-Specific Activation Profiles

L-AP4 monohydrate exhibits subtype-specific efficacy across group III metabotropic glutamate receptors (mGlu4, mGlu6, mGlu7, mGlu8), with activation profiles characterized by distinct half-maximal effective concentration (EC₅₀) values. These differences arise from structural variations in the orthosteric binding site among receptor subtypes [3] [5].

Differential EC₅₀ Values for mGlu4, mGlu8, mGlu6, and mGlu7 Receptor Activation

Quantitative pharmacological analyses demonstrate a hierarchical potency profile for L-AP4 monohydrate:

  • mGlu4: Highest sensitivity (EC₅₀ = 0.1 – 0.13 μM)
  • mGlu8: Moderate sensitivity (EC₅₀ = 0.29 μM)
  • mGlu6: Lower sensitivity (EC₅₀ = 1.0 – 2.4 μM)
  • mGlu7: Lowest sensitivity (EC₅₀ = 249 – 337 μM) [3] [5]

Table 1: Receptor-Specific Activation Potency of L-AP4 Monohydrate

Receptor SubtypeEC₅₀ (μM)Relative Potency
mGlu40.10 – 0.13++++
mGlu80.29+++
mGlu61.0 – 2.4++
mGlu7249 – 337+

This >2,000-fold differential in potency between mGlu4 and mGlu7 highlights L-AP4 monohydrate’s utility for discriminating subgroup III receptor functions in experimental paradigms. Its action as a "synaptic depressant" directly correlates with this potency hierarchy, as evidenced by inhibition of excitatory postsynaptic currents in circuits enriched with high-sensitivity subtypes [3] [5].

Structural Determinants of Subtype Selectivity in Orthosteric Binding

The molecular basis for subtype selectivity resides in the Venus flytrap domain (VFD) within the extracellular N-terminus of group III metabotropic glutamate receptors. Key structural features include:

  • Lobe Closure Mechanism: Glutamate binding induces closure of the bilobed VFD. L-AP4 monohydrate mimics glutamate’s γ-carboxyl group but replaces the α-carboxyl with a phosphonate moiety, optimizing interactions with residues in lobes I and II [2].
  • Conserved Residue Network: Crystal structures reveal conserved serine/threonine residues (e.g., Ser159/Thr160 in mGlu4) that form hydrogen bonds with L-AP4 monohydrate’s phosphonate group. Substitutions in low-sensitivity receptors (e.g., mGlu7) reduce binding affinity [2] [5].
  • Dimer Interface Allostery: Group III metabotropic glutamate receptors function as constitutive dimers. Ligand binding to one protomer induces asymmetric conformational changes transmitted via the cysteine-rich domain to the heptahelical domain, with efficacy modulated by inter-subunit interactions [2].

G-Protein-Coupled Signaling Pathways Activated by L-AP4 Monohydrate

All group III metabotropic glutamate receptors couple exclusively to pertussis toxin (PTX)-sensitive Gαᵢ/o proteins. L-AP4 monohydrate binding triggers GDP/GTP exchange on the Gα subunit, leading to dissociation of the Gβγ complex and modulation of downstream effectors [2].

Inhibition of Voltage-Gated Calcium Channels via PTX-Sensitive Gαᵢ/o Proteins

The Gβγ dimer mediates rapid presynaptic inhibition through:

  • Direct binding to N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1) voltage-gated calcium channels
  • Channel inhibition reduces calcium influx (∼40–60% in synaptosomal studies)
  • Subsequent suppression of vesicular glutamate exocytosis [2] [4]

This mechanism underlies L-AP4 monohydrate’s role as a synaptic depressant in pathways like corticostriatal synapses, where mGlu4 activation reduces neurotransmitter release probability [4].

Downstream Effects on Cyclic Adenosine Monophosphate and Inositol Phosphate Cascades

Sustained receptor activation modulates second messenger systems:

Table 2: Downstream Signaling Effects of Group III Metabotropic Glutamate Receptor Activation

Effector PathwayMolecular MechanismFunctional Consequence
Adenylyl cyclase inhibitionGαᵢ/o subunit reduces catalytic activity↓ Cyclic adenosine monophosphate production (∼30–70%)
MAP kinase modulationGβγ-dependent phosphorylation of ERK1/2Altered gene transcription
Inositol phosphate suppressionIndirect reduction via calcium/calmodulin crosstalk↓ Protein kinase C activation

Cyclic adenosine monophosphate-dependent protein kinase attenuation contributes to long-term synaptic plasticity, particularly in nociceptive pathways where group III receptors modulate central sensitization [2] [4]. Unlike group I metabotropic glutamate receptors, group III receptors do not directly stimulate phospholipase C [2].

Presynaptic versus Postsynaptic Receptor Localization and Functional Implications

Group III metabotropic glutamate receptors exhibit compartmentalized expression patterns that dictate L-AP4 monohydrate’s physiological effects:

  • Presynaptic Dominance: mGlu4, mGlu7, and mGlu8 are predominantly localized to presynaptic active zones, where they:
  • Regulate synaptic vesicle priming and fusion via voltage-gated calcium channel inhibition
  • Modulate short-term plasticity (paired-pulse facilitation) [2] [4]
  • Postsynaptic Exceptions: mGlu6 is exclusively postsynaptic in retinal ON-bipolar cells, where it:
  • Activates cyclic guanosine monophosphate phosphodiesterase
  • Hyperpolarizes neurons via TRPM1 channel closure [3] [5]
  • Axonal versus Somatic Targeting: mGlu7 concentrates in presynaptic terminals near release sites, while mGlu4 exhibits broader axonal distribution. This positioning determines response kinetics to synaptically released glutamate and exogenous agonists like L-AP4 monohydrate [2] [4].

Functionally, presynaptic group III metabotropic glutamate receptors act as auto- or heteroreceptors that:

  • Reduce glutamatergic transmission at corticothalamic synapses (mGlu4/8)
  • Suppress gamma-aminobutyric acid release in the hippocampus (mGlu7)
  • Attenuate nociceptive signaling in spinal cord dorsal horn (mGlu8) [4] [5]

Retinal mGlu6 activation exemplifies postsynaptic actions, generating ON responses to light stimuli via phototransduction cascade modulation [3] [5]. The developmental regulation of these receptors—with higher expression in neonatal spinal motor systems—further highlights their role in activity-dependent synaptic plasticity [4].

Properties

Product Name

L-AP4 monohydrate

IUPAC Name

(2S)-2-amino-4-phosphonobutanoic acid;hydrate

Molecular Formula

C4H12NO6P

Molecular Weight

201.12 g/mol

InChI

InChI=1S/C4H10NO5P.H2O/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);1H2/t3-;/m0./s1

InChI Key

ZAXJAZYNVPZMRL-DFWYDOINSA-N

SMILES

C(CP(=O)(O)O)C(C(=O)O)N.O

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N.O

Isomeric SMILES

C(CP(=O)(O)O)[C@@H](C(=O)O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.